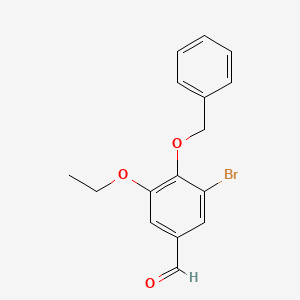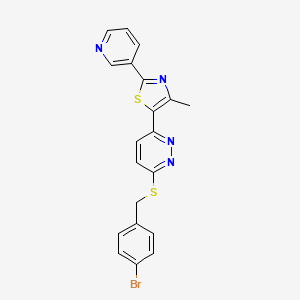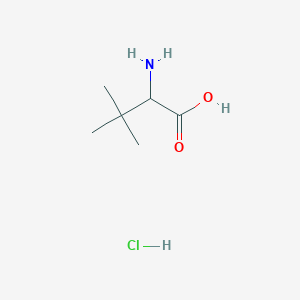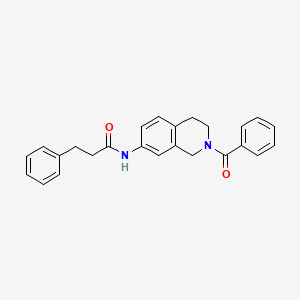
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is also known as BPAM and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
Anticancer Activity
The tetrahydroisoquinoline moiety, which is a component of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide, has been extensively studied for its biological activities. It is found in molecules that display a range of biological properties such as antitumor and antimicrobial activities. Specifically, analogs maintaining the tetrahydroisoquinoline moiety have shown potent cytotoxicity against various breast cancer cell lines, highlighting the potential of these compounds as anticancer agents. The synthesis of these compounds involves multiple steps, including the reaction of hydroxylamine-O-sulfonic acid with isoquinoline, followed by reactions with substituted benzoyl chlorides/benzenesulfonyl chlorides, and reduction with sodium borohydride, yielding compounds with significant in vitro anticancer activity (Redda, Gangapuram, & Ardley, 2010).
Synthetic Methods
Research on the synthetic methods of tetrahydroisoquinoline derivatives has provided insights into the preparation of compounds with potential biological activity. For example, the thiocarbamoylation of 1,3,3-trimethyl-3,4-dihydroisoquinolines with benzoyl isothiocyanate led to the formation of N-benzoyl thioamides, which are of interest as intermediate products for further chemical transformations and potential biologically active substances (Mikhailovskii, Yusov, & Gashkova, 2015).
Biological Activities
Studies have also explored the broader biological activities of tetrahydroisoquinoline derivatives, including antibacterial, anthelmintic, analgesic, and anti-inflammatory effects. Derivatives of quinazolinone, for instance, showed significant antibacterial activities against both Gram-positive and Gram-negative bacteria, alongside promising anthelmintic, analgesic, and anti-inflammatory properties. These findings suggest the versatility of tetrahydroisoquinoline derivatives in addressing a variety of biological targets and conditions (Debnath & Manjunath, 2011).
Propiedades
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-24(14-11-19-7-3-1-4-8-19)26-23-13-12-20-15-16-27(18-22(20)17-23)25(29)21-9-5-2-6-10-21/h1-10,12-13,17H,11,14-16,18H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPOYFOJZNBQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

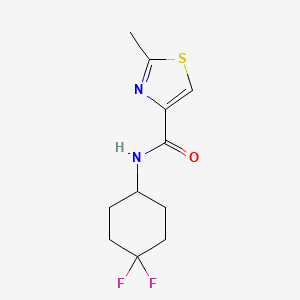
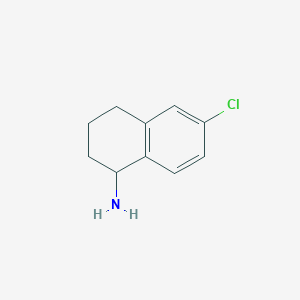

![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2421800.png)

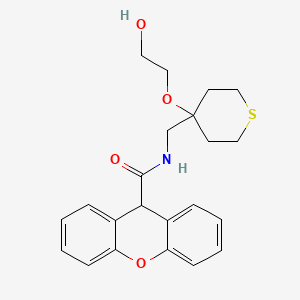
![7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2421803.png)
![6-[5-(5-Bromopyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2421805.png)



